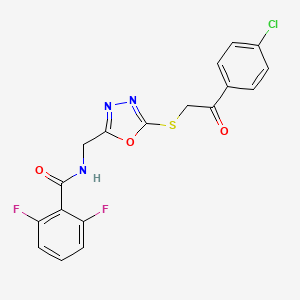

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Description

This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 4-chlorophenyl group and a 2,6-difluorobenzamide moiety. The oxadiazole ring, a heterocycle with two oxygen and one nitrogen atoms, confers electron-deficient properties, enhancing interactions with biological targets.

Properties

IUPAC Name |

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N3O3S/c19-11-6-4-10(5-7-11)14(25)9-28-18-24-23-15(27-18)8-22-17(26)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLQEJVSJJQMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

Thioether Formation: The oxadiazole intermediate is then reacted with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base to form the thioether linkage.

Amide Coupling: The final step involves coupling the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

- Formation of Oxadiazole : The initial step involves the reaction of appropriate thioketones with hydrazine derivatives to form the oxadiazole ring.

- Introduction of Chlorophenyl Group : The chlorophenyl moiety is introduced via electrophilic aromatic substitution.

- Final Coupling : The final product is obtained through coupling reactions with benzamide derivatives.

Antiviral Properties

Research indicates that compounds containing the oxadiazole moiety exhibit antiviral properties. For instance, derivatives similar to N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide have shown moderate antiviral activity against Tobacco Mosaic Virus (TMV) in vitro studies. This suggests potential applications in agricultural biotechnology for crop protection against viral pathogens .

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. Compounds structurally related to this compound have demonstrated inhibitory effects on various cancer cell lines. For example:

These findings indicate that further development could lead to effective anticancer agents based on this compound.

Case Study 1: Antiviral Activity Assessment

A study focused on the antiviral efficacy of similar oxadiazole derivatives showed promising results against TMV. The synthesized compounds were tested for their ability to inhibit viral replication in infected plant tissues. Results indicated a significant reduction in viral load compared to untreated controls.

Case Study 2: Anticancer Efficacy in vitro

Another investigation assessed the cytotoxic effects of N-substituted benzamides incorporating the oxadiazole structure against various cancer cell lines. The results revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide would depend on its specific application. Generally, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analog: 1,2,4-Triazole Derivatives (Compounds [7–9] from )

Core Structure : 1,2,4-Triazole-thiones (vs. oxadiazole in the target compound).

Substituents :

- Aryl sulfonyl groups (X = H, Cl, Br) at the 4-position.

- 2,4-Difluorophenyl substituent.

Key Differences :

- The triazole ring introduces an additional nitrogen atom, altering electronic distribution and tautomeric behavior. Compounds [7–9] exist predominantly in the thione tautomeric form, evidenced by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands .

- Unlike the target compound’s oxadiazole core, the triazole derivatives lack a carbonyl group (C=O), as confirmed by IR spectra .

Structural Analog: N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()

Core Structure : 1,3,4-Thiadiazole (vs. oxadiazole).

Substituents :

- 2,4-Dichlorophenyl group (vs. 4-chlorophenyl in the target compound).

- 2,6-Difluorobenzamide moiety (common to both compounds).

Key Differences :

- The thiadiazole core replaces oxygen with sulfur, increasing electron density and polarizability.

- The 2,4-dichlorophenyl group enhances steric bulk and lipophilicity compared to the target compound’s 4-chlorophenyl substituent.

Structural Confirmation :

Comparative Data Table

Recommendations :

- Conduct comparative bioactivity studies (e.g., enzyme inhibition, cytotoxicity) against triazole and thiadiazole analogs.

- Explore pharmacokinetic properties (e.g., LogP, metabolic stability) to optimize lead candidates.

Biological Activity

N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scholarly sources.

Synthesis

The synthesis of this compound involves several steps, typically starting from the reaction of 4-chlorophenyl derivatives with thio compounds to form oxadiazole intermediates. The final product is obtained through acylation reactions involving difluorobenzamide derivatives. The methods employed can vary from classical heating to modern ultrasonic irradiation techniques, which have been shown to enhance yield and reaction rates .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably, it has shown selective activity against liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38). The mechanism of action appears to involve:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase transition.

- Apoptosis Induction : It promotes apoptosis as evidenced by increased expression of apoptotic markers such as p53 and caspase 3 .

The compound's ability to inhibit critical enzymes such as MAPK and Topoisomerase II further supports its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary tests indicate that it possesses moderate effectiveness against both gram-positive and gram-negative bacterial strains. The presence of the oxadiazole ring structure is believed to enhance its lipophilicity, facilitating better membrane penetration and target interaction .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on HepG2 and MCF-7 Cells :

- Antimicrobial Evaluation :

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with DNA and key enzymes involved in cell proliferation and survival. The presence of functional groups such as NH and SH may facilitate hydrogen bonding with nucleic acids or proteins, leading to disruption of cellular functions .

Q & A

Q. What are the optimized synthetic routes for N-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes:

- Step 1 : Condensation of 2,6-difluorobenzoyl chloride with a thio-functionalized intermediate (e.g., 5-mercapto-1,3,4-oxadiazole derivatives) in pyridine as a solvent and base, followed by overnight stirring .

- Step 2 : Introduction of the 4-chlorophenyl-2-oxoethyl group via nucleophilic substitution or thioether formation. Reaction conditions (temperature: 25–60°C, solvent: DMF or acetonitrile) must be tightly controlled to avoid side reactions like oxidation of the thiol group .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) improves purity. Yields range from 45% to 70%, depending on steric hindrance and solvent polarity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons (e.g., difluorobenzamide protons at δ 7.2–8.1 ppm) and oxadiazole methylene groups (δ 4.3–4.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 465.05) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: 1.78 Å) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) critical for understanding crystallographic packing .

Advanced Questions

Q. How do intermolecular interactions, such as hydrogen bonding, affect the crystallographic packing and stability of this compound?

- Methodological Answer :

- Hydrogen Bonding : The compound forms centrosymmetric dimers via N–H⋯N interactions (bond length: 2.89 Å), as observed in related oxadiazole derivatives. These interactions stabilize the crystal lattice and influence melting points .

- Non-classical Interactions : C–H⋯F and C–H⋯O bonds (e.g., C4–H4⋯F2, 2.42 Å) contribute to layered packing, enhancing thermal stability. Such interactions are confirmed via Hirshfeld surface analysis .

- Data Table :

| Interaction Type | Bond Length (Å) | Angle (°) | Symmetry Operator |

|---|---|---|---|

| N1–H1⋯N2 | 2.89 | 165 | -x+2, -y+1, -z+1 |

| C4–H4⋯F2 | 2.42 | 142 | x+1, y, z |

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition mechanisms?

- Methodological Answer :

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a common target for oxadiazole derivatives. Discrepancies in IC values may arise from assay conditions (e.g., anaerobic vs. aerobic environments) .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. 3,4-difluorophenyl) on binding affinity using molecular docking (e.g., AutoDock Vina) and mutagenesis studies .

- Data Normalization : Report activities relative to positive controls (e.g., nitazoxanide for PFOR inhibition) to minimize inter-lab variability .

Q. How does the compound interact with biological targets like enzymes or receptors, based on its structural features?

- Methodological Answer :

- Electrophilic Moieties : The 1,3,4-oxadiazole ring acts as a hydrogen bond acceptor, while the 2,6-difluorobenzamide group engages in hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites in kinases) .

- Mechanistic Studies : Fluorescence quenching assays (e.g., using tryptophan residues in PFOR) reveal static quenching constants ( ~10 M), indicating strong binding .

- In Silico Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict charge distribution, highlighting the electron-deficient oxadiazole core as critical for redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.